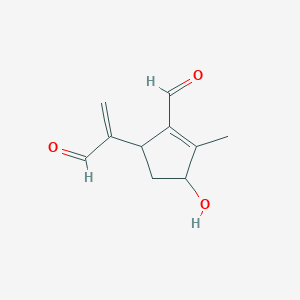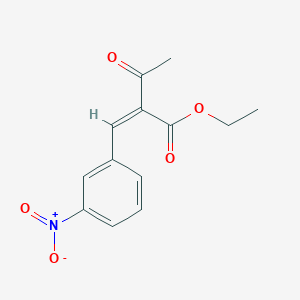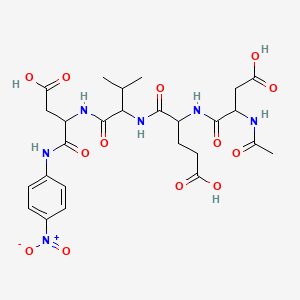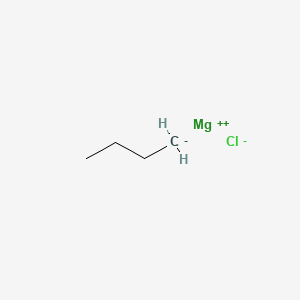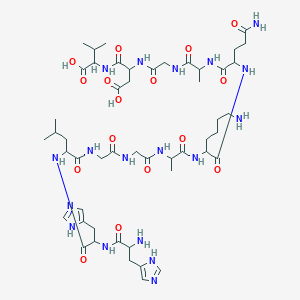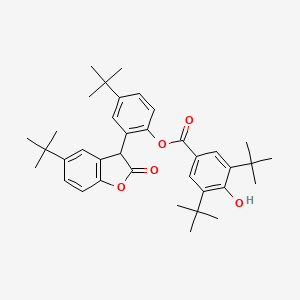
4-tert-Butyl-2-(5-tert-butyl-2-oxo-3H-benzofuran-3-yl)phenyl-3,5-di-tert-butyl-4-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-2-(5-tert-butyl-2-oxo-3H-benzofuran-3-yl)phenyl-3,5-di-tert-butyl-4-hydroxybenzoate is a complex organic compound characterized by multiple tert-butyl groups and a benzofuran moiety
Preparation Methods
The synthesis of 4-tert-Butyl-2-(5-tert-butyl-2-oxo-3H-benzofuran-3-yl)phenyl-3,5-di-tert-butyl-4-hydroxybenzoate involves several steps. One common method includes the alkylation of phenol with isobutene to introduce the tert-butyl groups . The benzofuran moiety can be synthesized through a Vilsmeier formylation reaction followed by cyclization . Industrial production methods often employ flow microreactor systems to ensure efficient and sustainable synthesis .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the benzofuran moiety can be reduced to form alcohols.
Substitution: The tert-butyl groups can be substituted under specific conditions.
Common reagents used in these reactions include n-BuLi, DMF, and ethyl acetate . Major products formed from these reactions include hydroquinones and alcohol derivatives .
Scientific Research Applications
4-tert-Butyl-2-(5-tert-butyl-2-oxo-3H-benzofuran-3-yl)phenyl-3,5-di-tert-butyl-4-hydroxybenzoate has diverse applications in scientific research:
Chemistry: Used as a ligand in catalysis and as a starting material for synthesizing complex organic molecules.
Biology: Investigated for its potential role in biocatalytic processes.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of biodegradable polymers and other advanced materials.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. The hydroxyl group can donate hydrogen atoms to neutralize free radicals, while the tert-butyl groups provide steric hindrance, enhancing the compound’s stability . The molecular targets include reactive oxygen species and various enzymes involved in oxidative stress pathways .
Comparison with Similar Compounds
Similar compounds include:
2,4,6-Tri-tert-butylphenol: Shares the tert-butyl groups but lacks the benzofuran moiety.
4-tert-Butylphenol: Contains a single tert-butyl group and phenol structure.
5-tert-Butyl-2-hydroxybenzaldehyde: Features a tert-butyl group and an aldehyde functional group.
Properties
CAS No. |
1261240-30-5 |
|---|---|
Molecular Formula |
C37H46O5 |
Molecular Weight |
570.8 g/mol |
IUPAC Name |
[4-tert-butyl-2-(5-tert-butyl-2-oxo-3H-1-benzofuran-3-yl)phenyl] 3,5-ditert-butyl-4-hydroxybenzoate |
InChI |
InChI=1S/C37H46O5/c1-34(2,3)22-13-15-28(24(19-22)30-25-20-23(35(4,5)6)14-16-29(25)42-33(30)40)41-32(39)21-17-26(36(7,8)9)31(38)27(18-21)37(10,11)12/h13-20,30,38H,1-12H3 |
InChI Key |
BWBGTUYNAMKJAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=O)C2C3=C(C=CC(=C3)C(C)(C)C)OC(=O)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


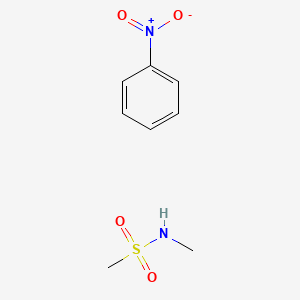
![4-tert-Butyl N-[(tert-butoxy)carbonyl]-L-aspartate dicyclohexylamine salt](/img/structure/B13398048.png)
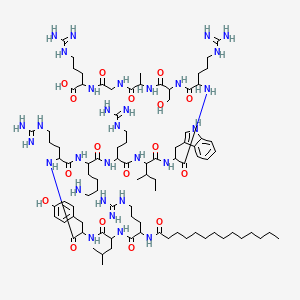

![2-[2,3-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13398054.png)

![2-Biphenyl-4-yl-3-piperazin-1-ylmethylbenzo[d]imidazo[2,1-b]thiazole](/img/structure/B13398063.png)
![Benzyl-[3-[1-(3,4-dichlorophenyl)ethylamino]-2-hydroxypropyl]phosphinic acid;hydrochloride](/img/structure/B13398075.png)
